molecular formula C17H20N8OS B2853770 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1448044-05-0

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2853770
CAS No.: 1448044-05-0
M. Wt: 384.46
InChI Key: DUJUJKUVUSMSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a tetrahydrobenzo[d]thiazole moiety via an azetidine-3-carboxamide linker. The triazolo-pyrimidine system is a pharmacologically privileged scaffold known for its role in kinase inhibition and nucleotide mimicry . The ethyl substituent on the triazole ring may modulate electronic and steric properties, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-2-25-15-13(22-23-25)14(18-9-19-15)24-7-10(8-24)16(26)21-17-20-11-5-3-4-6-12(11)27-17/h9-10H,2-8H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUJKUVUSMSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC5=C(S4)CCCC5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide represents a novel addition to the class of triazolopyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural framework that combines a triazolopyrimidine moiety with a tetrahydrobenzo[d]thiazole group. This structural diversity is believed to contribute to its biological effectiveness. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C_{x}H_{y}N_{z}O_{a}S_{b}
Molar Mass Approx. 300 g/mol
CAS Number Not yet assigned
Solubility Soluble in DMSO and DMF

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolopyrimidine derivatives. For instance, compounds with similar structures have shown promising results as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .

Neuroprotective Effects

Research has indicated that related thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit neuroprotective effects in models of oxidative stress and neuroleptic-induced catalepsy in mice . These findings suggest that the compound may also possess neuroprotective properties, although specific studies on the target compound are needed.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with various biological macromolecules. The thiol group within the triazolopyrimidine structure can form covalent bonds with proteins and nucleic acids, potentially modulating their functions and leading to therapeutic effects.

Study 1: Antitumor Activity

A recent study evaluated the anticancer activity of various triazolopyrimidine derivatives against multiple cancer cell lines. The results showed that compounds similar to our target exhibited significant cytotoxicity and induced apoptosis in MCF-7 breast cancer cells. The most potent analogs demonstrated IC50 values below 10 µM, indicating strong anti-proliferative effects .

Study 2: Neuroprotective Potential

In another investigation, a series of thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were tested for their neuroprotective capabilities against oxidative stress. The study found that certain derivatives significantly reduced oxidative damage markers in neuronal cell cultures, suggesting potential applications in neurodegenerative disease treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture, combining three distinct heterocyclic systems. Below is a comparison with structurally or functionally related compounds:

Compound Core Structure Key Functional Groups Synthetic Pathway
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide Triazolo-pyrimidine + Azetidine + Tetrahydrobenzo[d]thiazole Ethyl group (C2H5), carboxamide (CONH), thiazole (C3H3NS) Likely involves multi-step cyclization, S-alkylation, and carboxamide coupling
Compound 62 (Cherkaoui et al., 2017) [1,2,4]Triazolo-pyrimido-benzimidazole S-methylated pyrimidine, hydrazide derivatives S-methylation of dihydrobenzimidazole followed by hydrazide cyclization
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo-pyridine Cyano (CN), nitro (NO2), ester (COOEt) One-pot two-step reaction involving cyclocondensation and functionalization
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Cyanoacetamido (NCCONH), ester (COOEt) Cyanoacetylation of aminothiophene derivatives

Key Findings

Synthetic Complexity: The target compound requires precise regioselective modifications, similar to the S-methylation and hydrazide cyclization steps in Compound 62 . However, its azetidine linker introduces additional synthetic challenges compared to the ester/cyano functionalization in Compound 2d . Unlike the tetrahydrobenzo[b]thiophene derivatives in , the tetrahydrobenzo[d]thiazole group in the target compound necessitates selective sulfur incorporation during cyclization .

Spectroscopic Characterization :

  • 1H-NMR and 13C-NMR : The tetrahydrobenzo[d]thiazole protons (δ ~2.5–3.5 ppm) and azetidine carbons (δ ~50–60 ppm) would show distinct splitting patterns compared to the imidazo-pyridine protons (δ ~6.5–8.5 ppm) in Compound 2d .
  • HRMS : The molecular ion peak (M+H)+ is expected to align with calculated values, similar to the validation methods used for Compound 2d .

Functional Group Contributions: The ethyl group on the triazole ring enhances metabolic stability compared to the nitro group in Compound 2d, which may confer electrophilic reactivity .

Contradictions and Limitations

  • While highlights hydrazide cyclization for triazolo-pyrimidine systems, the target compound’s synthesis likely diverges due to the azetidine-thiazole linkage, requiring orthogonal protection/deprotection strategies .
  • The absence of direct biological data in the provided evidence limits activity-based comparisons (e.g., kinase inhibition vs. antimicrobial effects).

Q & A

Q. What are the key considerations for synthesizing this compound, given its triazolopyrimidine and azetidine moieties?

The synthesis typically involves multi-step reactions:

  • Triazolopyrimidine Core Formation : Cyclization of precursors (e.g., substituted pyrimidines) with triazole-forming reagents under controlled pH and temperature (60–80°C) to ensure regioselectivity .
  • Azetidine Introduction : Coupling the triazolopyrimidine core with an azetidine-3-carboxamide derivative via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological approaches include:

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify proton environments (e.g., ethyl group at δ ~1.2–1.4 ppm, azetidine protons at δ ~3.5–4.0 ppm) and carbon backbone .
  • HRMS : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₀H₂₄N₈OS: 449.18) .
    • X-ray Crystallography : Resolve 3D conformation, particularly for the azetidine ring’s puckering and triazolopyrimidine planarity .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

Prioritize assays based on structural analogs:

  • Kinase Inhibition Screening : Use ADP-Glo™ assays against kinases (e.g., Aurora A, EGFR) due to triazolopyrimidine’s known kinase-binding affinity .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays at 1–100 µM concentrations .
  • Solubility Assessment : Measure logP via shake-flask method (expected >2.5 due to lipophilic tetrahydrobenzothiazole) to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Strategies include:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. DCM), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal parameters .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts (e.g., triazole regioisomers) .
  • Microwave-assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for azetidine coupling steps while maintaining >90% yield .

Q. What strategies address low aqueous solubility during in vitro testing?

  • Prodrug Design : Introduce phosphate or PEG groups at the azetidine carboxamide to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm size) via solvent evaporation, achieving >80% encapsulation efficiency .
  • Co-solvent Systems : Use 10% DMSO in PBS (v/v) for cell-based assays, ensuring <0.1% cytotoxicity .

Q. How can contradictions between computational binding predictions and experimental activity data be resolved?

  • MD Simulations : Run 100-ns molecular dynamics to assess target flexibility (e.g., kinase active-site residues) missed in docking studies .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to validate docking-predicted affinities .
  • Metabolite Screening : Use LC-MS to detect off-target interactions (e.g., cytochrome P450 isoforms) that may reduce efficacy .

Q. What structural modifications enhance selectivity for specific biological targets?

  • SAR Studies :
  • Triazolopyrimidine Substitutions : Replace the ethyl group with bulkier tert-butyl to sterically block off-target binding .
  • Azetidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate carboxamide hydrogen-bonding capacity .
    • Fragment-based Design : Screen fragment libraries to identify complementary motifs for hybrid molecule synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.